

4-Chlorobenzonitrile (CAS 623-03-0): A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorobenzonitrile

Cat. No.: B146240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chlorobenzonitrile** (CAS 623-03-0), a pivotal chemical intermediate in various industrial and research applications. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and known biological interactions, offering a consolidated resource for laboratory and development work.

Core Properties and Identification

4-Chlorobenzonitrile is a white solid organic compound, characterized by a benzene ring substituted with a chlorine atom and a nitrile group at the para position.^{[1][2]} Its versatile reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.^{[3][4]}

Physicochemical Properties

The key physical and chemical properties of **4-chlorobenzonitrile** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClN	[5]
Molecular Weight	137.57 g/mol	
Appearance	White to off-white crystalline powder/solid	[1][5]
Melting Point	90-94 °C	[6]
Boiling Point	223 °C (at 760 mmHg)	
Flash Point	108 °C	
Solubility	Insoluble in water; soluble in methanol and other organic solvents.	[2]
Vapor Pressure	0.11 mmHg	[7]
logP	2.6	[5]

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	623-03-0	
EC Number	210-765-4	
PubChem CID	12163	[5]
InChI Key	GJNGXPDXRVXSEH-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC(=CC=C1C#N)Cl</chem>	[1]
MDL Number	MFCD00001813	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-chlorobenzonitrile**.

Spectroscopy Type	Key Features and Observations
^1H NMR	In CDCl_3 , the spectrum typically shows two doublets in the aromatic region corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The signals appear at approximately δ 7.47 ppm and δ 7.61 ppm.[8]
^{13}C NMR	In CDCl_3 , characteristic peaks are observed at approximately δ 110.7, 117.9 ($\text{C}\equiv\text{N}$), 129.6, 133.3, and 139.4 ppm.
Infrared (IR)	The IR spectrum displays a sharp, strong absorption band around 2230 cm^{-1} characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Other significant bands correspond to C-Cl stretching and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)	In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M^+) appears at $m/z = 137$. [5] A characteristic $\text{M}+2$ peak at $m/z = 139$ with an intensity of about one-third of the M^+ peak is observed due to the natural abundance of the ^{37}Cl isotope. [9]

Synthesis and Reactivity

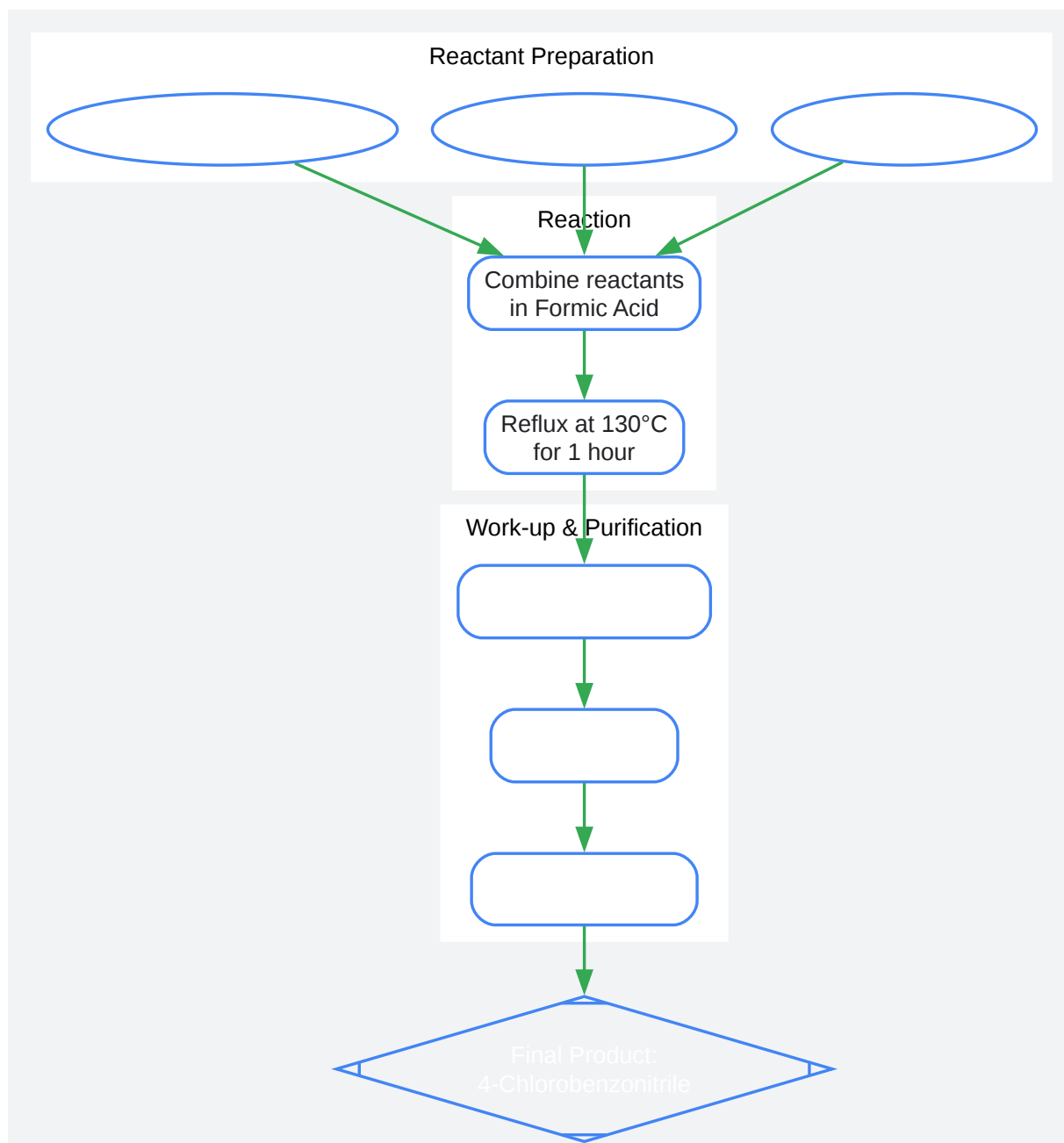
4-Chlorobenzonitrile is produced industrially via the ammoxidation of 4-chlorotoluene.[1][10] For laboratory purposes, several synthetic routes are available. It is a versatile substrate for further chemical modification, notably in cross-coupling reactions.

Experimental Protocol: Laboratory Synthesis from 4-Chlorobenzaldehyde

This protocol outlines the synthesis of **4-chlorobenzonitrile** via the dehydration of the corresponding aldoxime, formed in situ.

Methodology:[11]

- Reaction Setup: To a suitable reaction flask, add 4-chlorobenzaldehyde (50 g, 0.36 mol), sodium formate (48.4 g, 0.71 mol), and hydroxylamine hydrochloride (24.7 g, 0.36 mol).
- Solvent Addition: Add 400 mL of 98% formic acid to the flask.
- Reaction: Heat the reaction mixture to reflux (approximately 130 °C) for 1 hour.
- Precipitation: After cooling the mixture to room temperature, pour it into 1 liter of cold water. A white precipitate of **4-chlorobenzonitrile** will form.
- Isolation and Purification: Collect the white precipitate by filtration. The crude product can be air-dried. The reported yield is approximately 88%, with a melting point of 91-92 °C.[11]



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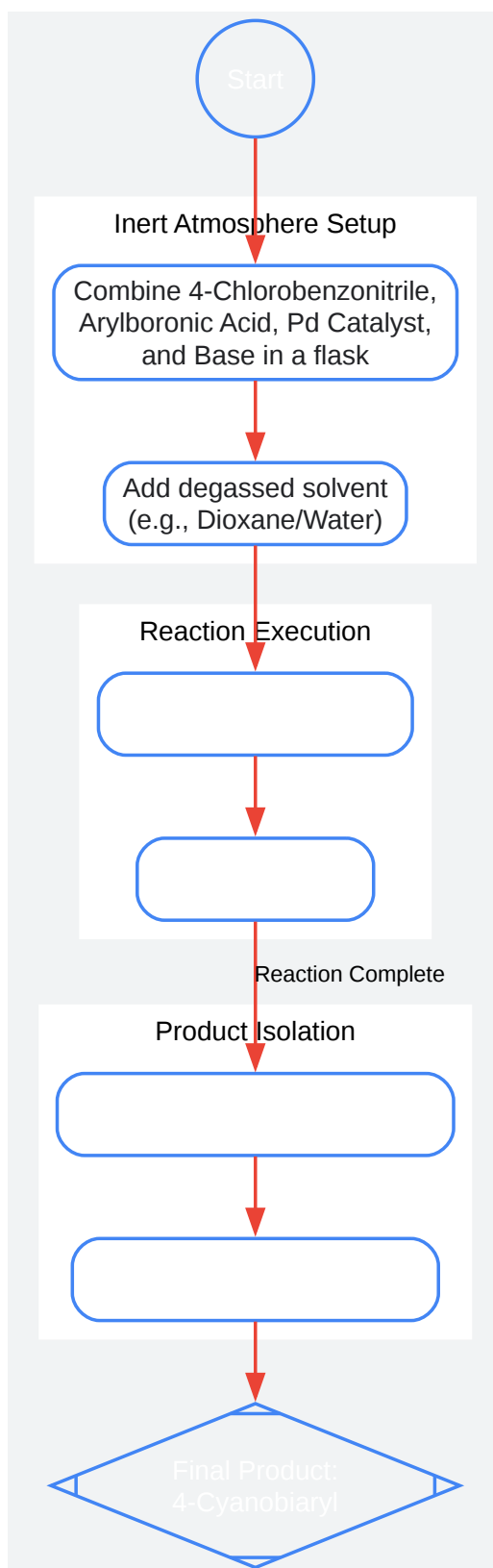
Diagram 1: Workflow for laboratory synthesis of **4-chlorobenzonitrile**.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

4-Chlorobenzonitrile serves as an aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

General Methodology:[\[12\]](#)[\[13\]](#)

- **Reaction Setup:** In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine **4-chlorobenzonitrile** (1 mmol), an arylboronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 mmol).
- **Solvent Addition:** Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, ethanol/water).
- **Reaction:** Stir the mixture at an elevated temperature (e.g., 60-100 °C) overnight or until reaction completion is observed by TLC or GC analysis.
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
- **Purification:** Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-cyanobiaryl product.



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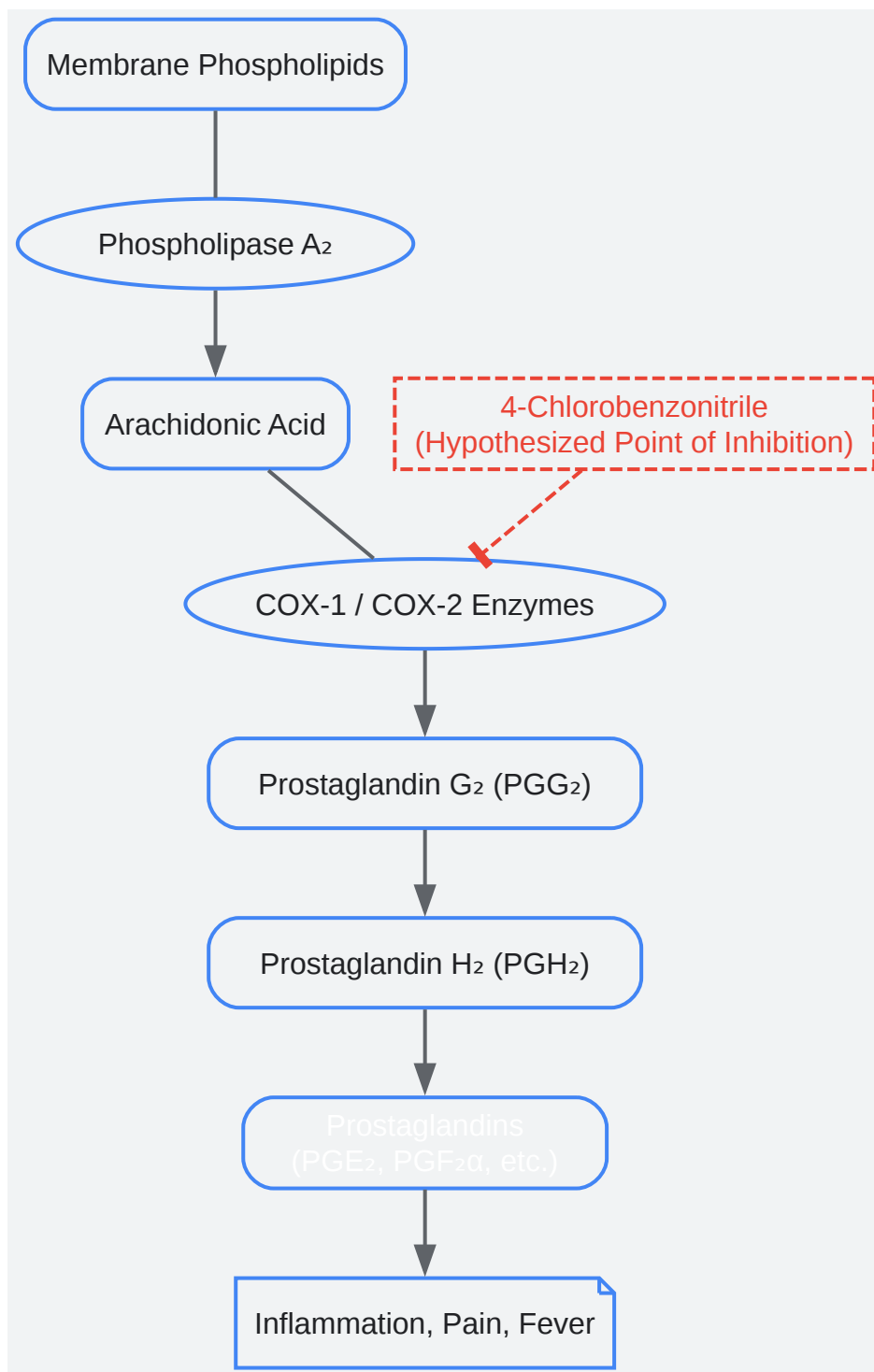
Diagram 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Metabolism

While primarily used as a chemical intermediate, some biological activities and metabolic pathways have been noted for **4-chlorobenzonitrile** and structurally related compounds.

Reported Biological Activity

4-Chlorobenzonitrile has been reported to exhibit anti-inflammatory activity by inhibiting prostaglandin synthesis in rats.[14] Prostaglandins are lipid compounds involved in the inflammatory response, produced via the cyclooxygenase (COX) pathway. Inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).



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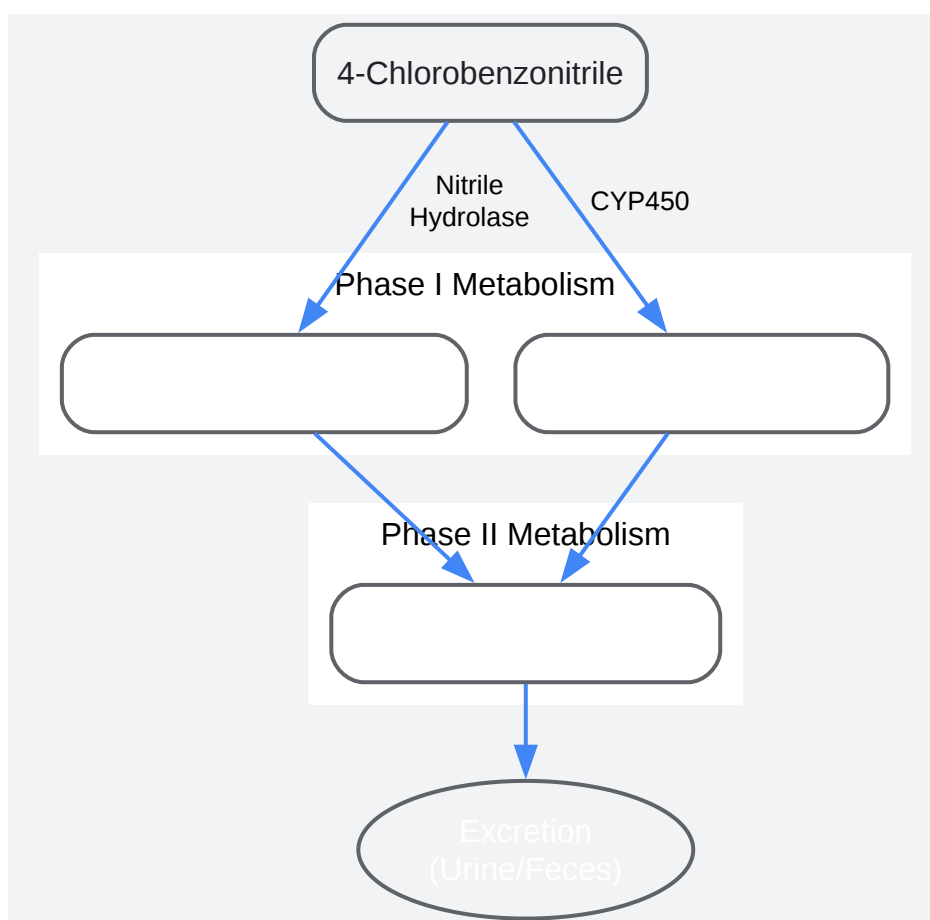
Diagram 3: Potential inhibition of the Prostaglandin Synthesis Pathway.

Metabolism

Studies on the metabolism of structurally similar compounds, such as 4-chloronitrobenzene in rat hepatocytes, provide insight into the likely metabolic fate of **4-chlorobenzonitrile**.^[15] The primary metabolic pathways for such aromatic compounds typically involve reduction and conjugation. The nitrile group can also be subject to hydrolysis.

A plausible metabolic pathway for **4-chlorobenzonitrile** involves:

- Reduction: The nitrile group can be reduced.
- Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (4-chlorobenzoic acid).
- Oxidation: Cytochrome P450 enzymes may hydroxylate the aromatic ring.
- Conjugation: The resulting metabolites can be conjugated with glucuronic acid or glutathione to increase water solubility and facilitate excretion.^[15]



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Diagram 4: Plausible metabolic pathways for **4-chlorobenzonitrile**.

Safety and Hazard Information

4-Chlorobenzonitrile is classified as hazardous.[16] Proper personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification

Hazard Class	Category	Signal Word	Hazard Statement	Source(s)
Acute Toxicity, Oral	4	Warning	H302: Harmful if swallowed	[5]
Acute Toxicity, Dermal	3 / 4	Danger / Warning	H311: Toxic in contact with skin / H312: Harmful in contact with skin	[5][16]
Acute Toxicity, Inhalation	4	Warning	H332: Harmful if inhaled	
Skin Corrosion/Irritation	2	Warning	H315: Causes skin irritation	
Serious Eye Damage/Irritation	2	Warning	H319: Causes serious eye irritation	[5]
Specific Target Organ Toxicity (Single Exposure)	3	Warning	H335: May cause respiratory irritation	
Hazardous to the Aquatic Environment, Long-Term	3	-	H412: Harmful to aquatic life with long lasting effects	[17]

Precautionary Statements (Selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

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